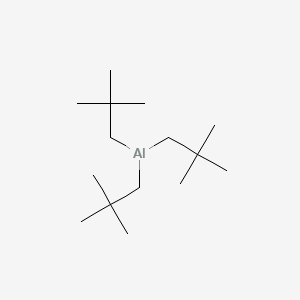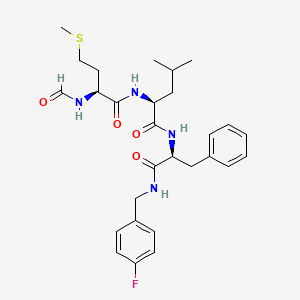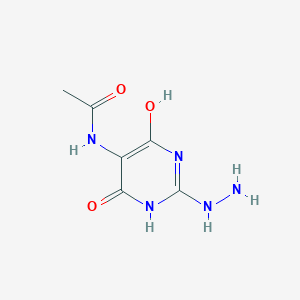
Aluminum, tris(2,2-dimethylpropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aluminum, tris(2,2-dimethylpropyl)-: is an organoaluminum compound with the chemical formula C15H33Al trineopentylaluminum . This compound is characterized by the presence of three 2,2-dimethylpropyl groups attached to an aluminum atom. It is used in various chemical reactions and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of aluminum, tris(2,2-dimethylpropyl)- typically involves the reaction of aluminum trichloride with 2,2-dimethylpropyl lithium. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis. The general reaction is as follows:
AlCl3+3LiC5H11→Al(C5H11)3+3LiCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is conducted in specialized reactors that maintain an inert atmosphere and control temperature to optimize yield and purity. The product is then purified through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Aluminum, tris(2,2-dimethylpropyl)- can undergo oxidation reactions, forming aluminum oxides and other by-products.
Reduction: It can act as a reducing agent in various chemical reactions.
Substitution: The compound can participate in substitution reactions where the 2,2-dimethylpropyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Oxygen or air, often at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents.
Substitution: Various nucleophiles under controlled conditions.
Major Products:
Oxidation: Aluminum oxides.
Reduction: Reduced organic compounds.
Substitution: New organoaluminum compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a catalyst in polymerization reactions.
- Acts as a reagent in organic synthesis for the formation of carbon-carbon bonds.
Biology and Medicine:
- Limited direct applications, but its derivatives are studied for potential use in drug delivery systems.
Industry:
- Utilized in the production of high-performance materials.
- Employed in the synthesis of other organometallic compounds.
Wirkmechanismus
The mechanism by which aluminum, tris(2,2-dimethylpropyl)- exerts its effects involves the interaction of the aluminum center with various substrates. The aluminum atom can coordinate with electron-rich sites on the substrate, facilitating reactions such as polymerization or bond formation. The 2,2-dimethylpropyl groups provide steric hindrance, influencing the reactivity and selectivity of the compound.
Vergleich Mit ähnlichen Verbindungen
Tris(dimethylamido)aluminum: Another organoaluminum compound with different substituents.
Tris(2,2-dimethylpropyl)phosphine: Similar structure but with phosphorus instead of aluminum.
Uniqueness:
- The presence of 2,2-dimethylpropyl groups provides unique steric and electronic properties.
- Its reactivity and applications differ from other organoaluminum compounds due to these substituents.
Conclusion
Aluminum, tris(2,2-dimethylpropyl)- is a versatile organoaluminum compound with significant applications in chemistry and industry Its unique structure and reactivity make it valuable for various synthetic and catalytic processes
Eigenschaften
CAS-Nummer |
42916-36-9 |
|---|---|
Molekularformel |
C15H33Al |
Molekulargewicht |
240.40 g/mol |
IUPAC-Name |
tris(2,2-dimethylpropyl)alumane |
InChI |
InChI=1S/3C5H11.Al/c3*1-5(2,3)4;/h3*1H2,2-4H3; |
InChI-Schlüssel |
MYWRONRUDLXRGX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C[Al](CC(C)(C)C)CC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R)-2-[4-[(5-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]-N-(2-fluorophenyl)-N-methylpropanamide](/img/structure/B13831349.png)


![(3S,7R)-5-hydroxytricyclo[5.3.1.03,8]undecan-10-one;hydrochloride](/img/structure/B13831367.png)


![[2-[[(2S,4S)-4-[(2R,4S,5R,6S)-4-(benzylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-5,12-dihydroxy-7-methoxy-6,11-dioxo-1,2,3,4-tetrahydrotetracen-2-yl]oxy]-2-oxoethyl] pentanoate](/img/structure/B13831386.png)




![1-[6-(Hydroxymethyl)-1,4-dioxan-2-yl]ethanone](/img/structure/B13831432.png)

